Structural Differentiation via Regiochemical and Linker Variation
The defining feature of CAS 1421524-33-5 is its N-(pyridin-3-ylmethyl) moiety. This structure is differentiated from its closest archival analog, 4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)picolinamide (CAS 1421449-18-4) , by a single methylene (–CH2–) spacer between the amide nitrogen and the pyridine ring. In the literature on picolinamide kinase inhibitors, the presence and precise geometry of this linker is a critical determinant of binding conformation. The methylene spacer allows for a different dihedral angle between the amide and pyridine rings compared to the direct-linked analog [1]. This flexibility is crucial for probing the depth and vector of the kinase hinge-binding region, a parameter known to govern both potency and off-target selectivity against CLK2 [2].
| Evidence Dimension | Molecular structure and conformational flexibility |
|---|---|
| Target Compound Data | N-(pyridin-3-ylmethyl) linker with a –CH2– spacer; Molecular Formula: C15H13N5O; MW: 279.30 g/mol |
| Comparator Or Baseline | 4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)picolinamide (CAS 1421449-18-4): direct N-pyridine linkage; Molecular Formula: C14H11N5O; MW: 265.27 g/mol |
| Quantified Difference | Difference of one –CH2– group (14.03 g/mol increase). The methylene linker introduces an additional rotatable bond, altering the spatial orientation of the pyridine nitrogen. |
| Conditions | Static chemical structure analysis; conformational implications derived from picolinamide SAR literature [REFS-2, REFS-3]. |
Why This Matters
For SAR-by-catalog or hit-to-lead campaigns, this linker variation directly impacts the 3D pharmacophore, making the compound a distinct vector for exploring kinase hinge-binding pockets that cannot be substituted by the direct-linked analog without confounding biological interpretation.
- [1] Berger, B. T., et al. (2021). Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors. RSC Medicinal Chemistry, 12(7), 1164–1173. View Source
- [2] Berger, B. T., et al. (2021). Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors. RSC Medicinal Chemistry, 12(7), 1164–1173. (Discussion on hinge-binding vectors and CLK2 selectivity). View Source
